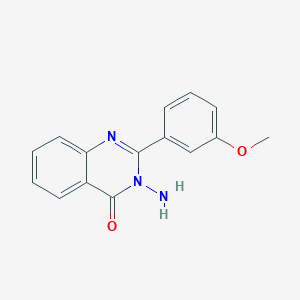
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is an organic compound with a unique structure that includes a pyrazole ring substituted with an isopropoxyphenyl group and a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline: Known for its inhibitory effects on autophagy.
Quinazoline derivatives: Exhibits a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1038993-52-0 |
|---|---|
Molekularformel |
C13H16N4O2 |
Molekulargewicht |
260.297 |
IUPAC-Name |
3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)19-10-5-3-9(4-6-10)11-7-12(17-16-11)13(18)15-14/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
UMAIIAZHTMMGDY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2827454.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2827457.png)
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827459.png)

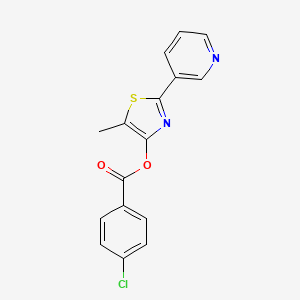
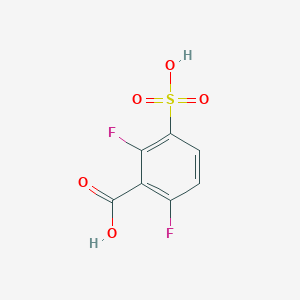
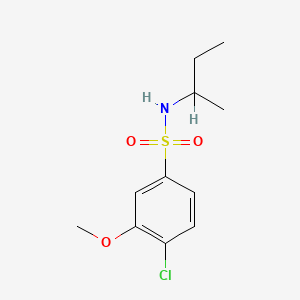
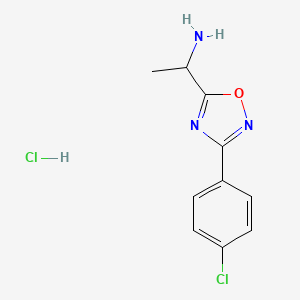
![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)
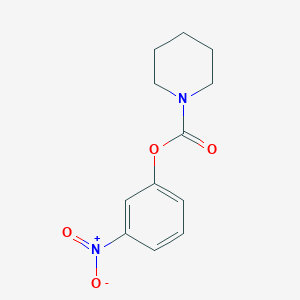
![ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2827472.png)
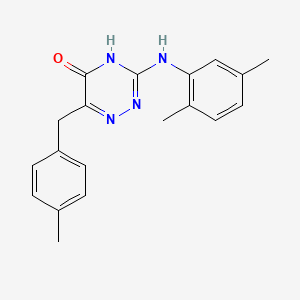
![5-chloro-2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B2827475.png)
